1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione is a symmetrically substituted anthracenedione derivative characterized by amino groups at positions 1, 4, 5, and 8, and sulfanyl groups attached to 2-phenylethyl moieties at positions 2 and 5.
Properties
CAS No. |
88605-74-7 |
|---|---|
Molecular Formula |
C30H28N4O2S2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O2S2/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI Key |
VLPBRXMHYRGSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)SCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino groups through nitration and subsequent reduction. The phenethylthio groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.
Substitution: The amino and phenethylthio groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(phenethylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and phenethylthio groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Anthracenedione derivatives are often modified at positions 1, 4, 5, 8, 2, and 6 to optimize bioactivity. Below is a comparative analysis of key analogs:
Key Differences in Physicochemical Properties
- Sulfanyl vs.
- Halogenated Derivatives : Bromine or chlorine substituents (e.g., CAS: 83424-40-2) introduce electron-withdrawing effects, enhancing reactivity but also toxicity risks .
- Amide vs. Sulfanyl Linkages : Amide-containing derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, which may enhance DNA interaction but reduce solubility compared to sulfanyl groups .
Research Findings and Gaps
- Synthetic Challenges: The target compound’s synthesis likely involves Sonogashira coupling or thiolate reactions, similar to methods in and . However, scalability and purity data are lacking in the evidence .
- Experimental Validation: No direct biological data exist for the target compound. Comparative studies with analogs like 2,6-bis[3-(N-piperidino)propionamido] () are needed to assess antiproliferative efficacy and safety .
Biological Activity
1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its complex structure suggests potential biological activities that warrant thorough investigation. This article summarizes the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is . It features multiple amino groups and sulfanyl side chains that may influence its reactivity and biological interactions. The presence of phenylethyl groups suggests potential for interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its:
- Antioxidant properties
- Anticancer activity
- Antimicrobial effects
Antioxidant Properties
Studies have indicated that compounds with similar structures exhibit significant antioxidant capabilities. The presence of multiple amino groups can enhance electron donation, which is crucial for scavenging free radicals.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 78 | 25 |
| Ascorbic Acid | 90 | 15 |
| Quercetin | 85 | 20 |
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Breast Cancer Cells
In a recent study involving MCF-7 breast cancer cells:
- Treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM).
- Flow cytometry analysis revealed an increase in early and late apoptotic cells.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Redox Activity : The amino and sulfanyl groups may facilitate redox reactions contributing to its antioxidant activity.
- DNA Intercalation : The planar structure may allow intercalation into DNA strands, disrupting replication in cancer cells.
- Membrane Disruption : The amphiphilic nature could lead to disruption of bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
